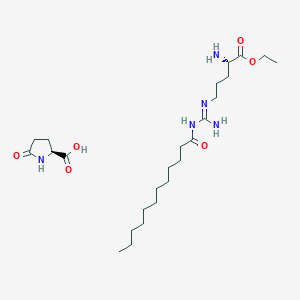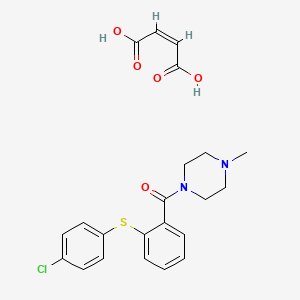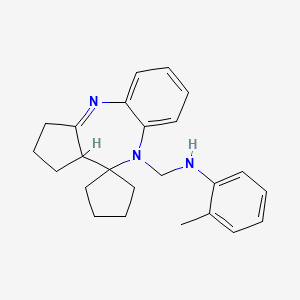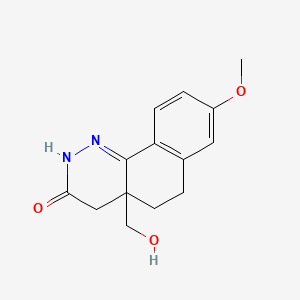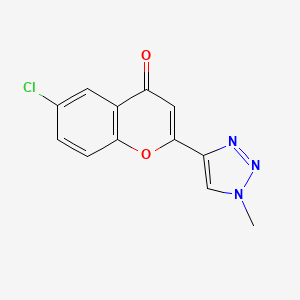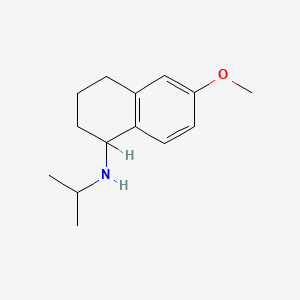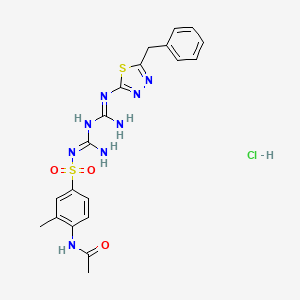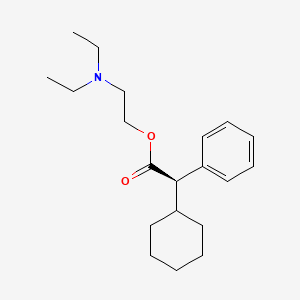
Drofenine, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drofenine, ®- is an antimuscarinic antispasmodic drug used for relaxing smooth muscle. It is commonly used to treat conditions such as dysmenorrhea and pain in the gastrointestinal tract, biliary passages, and urogenital tract . Drofenine is known to increase the levels of the protein TRPV3, which is involved in various physiological processes .
Métodos De Preparación
The synthetic route for Drofenine involves the esterification of 2-(diethylamino)ethanol with 2-cyclohexyl-2-phenylacetic acid. The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Drofenine undergoes several types of chemical reactions, including:
Oxidation: Drofenine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Drofenine into its reduced forms.
Substitution: Drofenine can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Drofenine has several scientific research applications:
Mecanismo De Acción
Drofenine exerts its effects by acting as an agonist of the TRPV3 ion channel. It interacts with the residue H426, which is required for TRPV3 activation . This interaction leads to increased calcium influx in cells expressing TRPV3, which in turn modulates various physiological processes. Additionally, Drofenine has been shown to inhibit the Kv2.1 channel, which may contribute to its therapeutic effects in conditions like peripheral neuropathy .
Comparación Con Compuestos Similares
Drofenine is similar to other TRPV3 agonists such as 2-aminoethoxydiphenylboronate (2-APB) and carvacrol. Drofenine exhibits greater selectivity for TRPV3 and higher cytotoxicity in human keratinocytes compared to these compounds . This makes Drofenine a valuable tool for studying TRPV3 functions and developing new therapeutic agents.
Similar Compounds
- 2-aminoethoxydiphenylboronate (2-APB)
- Carvacrol
Drofenine’s unique selectivity and potency make it a distinct and valuable compound in both research and therapeutic contexts .
Propiedades
Número CAS |
248939-84-6 |
|---|---|
Fórmula molecular |
C20H31NO2 |
Peso molecular |
317.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl (2R)-2-cyclohexyl-2-phenylacetate |
InChI |
InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3/t19-/m0/s1 |
Clave InChI |
AGJBLWCLQCKRJP-IBGZPJMESA-N |
SMILES isomérico |
CCN(CC)CCOC(=O)[C@H](C1CCCCC1)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)

